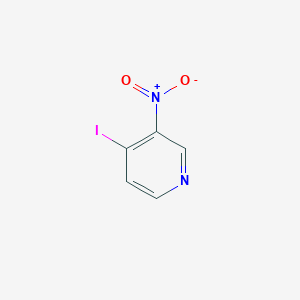

4-Iodo-3-nitropyridine

Description

Historical Context and Evolution of Nitropyridine Research

The study of nitropyridines dates back to the early 20th century, with initial research focusing on their synthesis and basic reactivity. researchgate.net However, the direct nitration of pyridine (B92270) often results in low yields, which historically limited their accessibility and application. researchgate.net The development of more efficient synthetic methods in the latter half of the 20th century, including the use of dinitrogen pentoxide, marked a significant advancement in the field. researchgate.netresearchgate.net This paved the way for more systematic investigations into their chemical properties and potential applications. Over the past few decades, research has increasingly focused on polysubstituted pyridines, with a growing interest in their use as building blocks for pharmaceuticals and agrochemicals. core.ac.uknih.gov

Importance of Halogenated Nitropyridines in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom to the nitropyridine scaffold further enhances its synthetic utility. numberanalytics.comnumberanalytics.com Halogenated nitropyridines are particularly valuable as they serve as versatile intermediates for creating more complex molecules through various coupling and substitution reactions. smolecule.com The halogen atom acts as a leaving group, allowing for the introduction of a wide range of functional groups. ambeed.com This has made them indispensable in medicinal chemistry for the development of new therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. ontosight.aismolecule.com The specific positioning of the halogen and nitro groups on the pyridine ring allows for precise control over the molecule's reactivity and biological activity. smolecule.com

Scope and Research Focus on 4-Iodo-3-nitropyridine within Pyridine Heterocycle Chemistry

Within the broader class of halogenated nitropyridines, this compound has garnered specific research interest. The presence of the iodine atom at the 4-position and the nitro group at the 3-position creates a unique electronic environment that directs its reactivity. Research has demonstrated its utility in nucleophilic aromatic substitution reactions. For instance, in reactions with tetrabutylammonium (B224687) fluoride (B91410) (TBAF), this compound preferentially undergoes substitution at the 4-position, replacing the nitro group to form 3-iodo-4-fluoropyridine, rather than the expected displacement of the iodine atom. nih.govgoogle.com This regioselectivity highlights the activating effect of the nitro group on the para-position.

The compound serves as a key precursor for synthesizing various substituted pyridines. For example, it can be used to synthesize meta-substituted [18F]3-fluoro-4-aminopyridine, a potentially valuable radiotracer for positron emission tomography (PET), through a multi-step process involving fluorination and subsequent reduction of the nitro group. nih.govgoogle.com

Below is a data table summarizing key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Applications |

| This compound | 1003711-92-9 | C5H3IN2O2 | 249.99 | Intermediate in organic synthesis, precursor for substituted pyridines. bldpharm.comepa.govepa.gov |

| 3-Iodo-4-fluoropyridine | Not Available | C5H3FIN | 222.98 | Product of fluorination of this compound. google.comrsc.org |

| 3-Iodo-4-aminopyridine | Not Available | C5H5IN2 | 220.01 | Derivative for further functionalization. rsc.orgsigmaaldrich.com |

| 2-Iodo-3-nitropyridine (B1600184) | 54231-34-4 | C5H3IN2O2 | 249.99 | Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. chemimpex.compsu.edunih.goviucr.org |

| 2-Chloro-5-iodo-3-nitropyridine | Not Available | C5H2ClIN2O2 | 284.44 | Research chemical for synthesis. georganics.sk |

| 3-Bromo-2-iodo-5-nitropyridine | 1597260-56-4 | C5H2BrIN2O | Not Available | Building block in organic synthesis. chemscene.com |

| 2-Chloro-4-iodo-3-nitropyridine | 1044764-45-5 | C5H2ClIN2O2 | 284.44 | Building block for heterocyclic compounds. bldpharm.com |

Detailed research findings indicate that the reactivity of this compound is highly dependent on the reaction conditions and the nature of the nucleophile. The interplay between the electron-withdrawing nitro group and the halogen substituent makes it a fascinating subject for studies in physical organic chemistry and a valuable tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAINQAYZPSBKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634080 | |

| Record name | 4-Iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-92-9 | |

| Record name | 4-Iodo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 Nitropyridine and Its Analogues

Direct Nitration Approaches for Pyridine (B92270) Systems

Direct nitration of the pyridine ring is a fundamental method for introducing the nitro group, a crucial substituent for subsequent transformations. However, the electron-deficient nature of the pyridine ring, especially when protonated under acidic conditions, makes electrophilic substitution challenging. researchgate.net

Nitration with Dinitrogen Pentoxide (N2O5) and Sulfite (B76179) Systems

A significant advancement in the nitration of pyridines involves the use of dinitrogen pentoxide (N2O5). researchgate.netpsu.edu This method circumvents the low reactivity of pyridine towards traditional nitrating agents. The reaction proceeds by the formation of an N-nitropyridinium nitrate (B79036) intermediate when pyridine is treated with N2O5 in an organic solvent. psu.eduntnu.no This intermediate is then reacted with aqueous solutions of sulfur dioxide or sodium bisulfite. researchgate.netntnu.no

The mechanism is not a direct electrophilic aromatic substitution. Instead, it involves the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netpsu.edu This migration is proposed to occur via a Current time information in Bangalore, IN.thieme-connect.com sigmatropic shift. researchgate.netpsu.edu The reaction of the N-nitropyridinium intermediate with sulfite leads to the formation of transient dihydropyridine (B1217469) sulfonic acid species, which then rearrange to yield 3-nitropyridine (B142982). psu.eduntnu.noepa.gov This method has been shown to be effective for pyridine and various substituted pyridines, providing good yields of the 3-nitro derivatives. researchgate.netntnu.no

A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane (B109758) or nitromethane, followed by treatment with a solution of bisulfite in a methanol/water mixture. ntnu.no

Table 1: Key Intermediates in the Nitration of Pyridine with N2O5/Sulfite

| Intermediate | Structure | Role in the Reaction |

| N-nitropyridinium nitrate | [C5H5N-NO2]+[NO3]- | Initially formed species from the reaction of pyridine with N2O5. |

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | C5H6N(NO2)SO3H | Transient species formed upon reaction with sulfite. psu.eduepa.gov |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | C5H6N(NO2)SO3H | Transient species formed upon reaction with sulfite. psu.eduepa.gov |

| 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid | C5H7N(NO2)(SO3H)2 | A further intermediate that leads to the final product. psu.eduepa.gov |

Nitration with Nitric Acid/Sulfuric Acid Mixtures

The classic method for nitration, employing a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), is generally inefficient for pyridine, resulting in very low yields of nitropyridines. researchgate.net This is due to the protonation of the pyridine nitrogen, which forms the strongly deactivated pyridinium (B92312) cation. researchgate.net The nitration of pyridine is significantly slower than that of benzene. researchgate.net

However, this method can be successfully applied to pyridine derivatives that are activated by electron-donating groups or under specific conditions. For instance, pyridine-2,6-diamines can be nitrated with a mixture of nitric acid and sulfuric acid, and the yield can be significantly improved by using oleum (B3057394) or an otherwise anhydrous medium to trap the water released during the reaction. google.com Similarly, pyridine-N-oxide can be nitrated to 4-nitropyridine-N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The reaction of 2-diethylamino-5-methyl pyridine with an H2SO4/HNO3 mixture has also been reported to yield the corresponding 4-nitro derivative. nanobioletters.com

The nitration of pyridine itself with a nitric acid/sulfuric acid mixture primarily yields 3-nitropyridine, as the nitronium ion selectively attacks the 3-position. brainly.com

Regioselectivity in Nitration Reactions of Substituted Pyridines

The position of the nitro group introduction in substituted pyridines is highly dependent on the nature and position of the existing substituent.

Electron-donating groups such as amino and hydroxy groups facilitate the nitration reaction. ntnu.no For example, the nitration of pyridine-2,6-diamines occurs at the 3- and 5-positions. google.com

Electron-withdrawing groups like acetyl, carbaldehyde, phenyl, carboxylic acid/esters, and cyano groups deactivate the pyridine ring, making nitration even more difficult than for unsubstituted pyridine. ntnu.no

The N-oxide functionality directs nitration to the 4-position. The nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid gives 4-nitropyridine-N-oxide. oc-praktikum.deresearchgate.net

A novel dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines, independent of their electronic properties and substitution patterns. acs.org This method has been successfully applied to various pharmaceutically relevant pyridines. acs.org

Conversion Strategies from Precursor Compounds

An alternative to direct nitration is the synthesis of 4-iodo-3-nitropyridine from precursor compounds that already contain either the iodo or the nitro group, or a group that can be readily converted to them.

Introduction of Iodine through Halogenation Reactions

Iodination of a pre-existing nitropyridine is a common strategy. The introduction of iodine can be achieved through various halogenation methods.

Electrophilic Iodination: 3-Nitropyridine can be subjected to electrophilic iodination. Reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents are often employed.

Sandmeyer-type Reactions: A diazonium salt, generated from an aminonitropyridine, can be converted to the corresponding iodo-nitropyridine. For example, the diazotization of 2-amino-5-nitropyridine (B18323) 1-oxide followed by treatment with potassium iodide (KI) can yield 2-iodo-5-nitropyridine (B186300) N-oxide. thieme-connect.com

Halogen Exchange (Finkelstein Reaction): A chloro or bromo substituent can be exchanged for an iodo group. For instance, 3-bromo-2-chloro-4-methyl-5-nitropyridine (B1439089) can be converted to 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) by reaction with sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl). rsc.org

An environmentally friendly method for the iodination of moderately active arenes using hydrogen peroxide and acidified sodium periodate (B1199274) in aqueous ethanol (B145695) has also been reported. researchgate.net

Transformation of Amino- and Halo-Substituted Pyridines to Iodo-Nitropyridines

Synthesizing this compound can also be accomplished by starting with pyridines bearing amino or other halo substituents and subsequently introducing the required iodo and nitro groups.

From Aminopyridines: An aminopyridine can be first nitrated and then the amino group can be converted to an iodo group via a Sandmeyer reaction. For instance, 4-aminopyridine (B3432731) can be nitrated to 4-amino-3-nitropyridine (B158700). chemicalbook.com The amino group can then be diazotized and subsequently displaced by iodide. The reduction of 3-nitropyridines to 3-aminopyridines can be achieved electrochemically. google.com

From Halopyridines: A pyridine with a halogen at the 4-position can be nitrated at the 3-position. For example, 4-chloropyridine (B1293800) could potentially be nitrated to give 4-chloro-3-nitropyridine (B21940). This can then undergo a halogen exchange reaction to replace the chlorine with iodine. The synthesis of 2,4-dichloro-3-nitropyridine (B57353) from 4-chloro-3-nitropyridine-2-ol has been described. google.com Nucleophilic substitution of a nitro group in 3-iodo-4-nitropyridine (B1593168) with fluoride (B91410) has been observed, highlighting the reactivity of such compounds. google.comnih.gov The reactivity of halopyridines towards nucleophilic substitution generally follows the order I > Br > Cl > F. sci-hub.se

Synthesis via Diazotization and Iodination Methods

A primary and well-established method for introducing an iodine atom onto the pyridine ring at the 4-position involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type iodination reaction. This two-step process begins with the conversion of an amino group to a diazonium salt, which is subsequently displaced by an iodide ion.

The starting material for this synthesis is typically 3-nitro-4-aminopyridine. The diazotization step is carried out by treating the aminopyridine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt intermediate. google.comgoogle.com The resulting diazonium salt is then subjected to iodination.

Recent advancements have focused on developing milder and more efficient diazotization-iodination protocols. One such method utilizes an acidic ionic liquid, N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4), as both a solvent and a mild acidic agent. ijcce.ac.ir This approach allows for the formation of stable diazonium salts at room temperature, which then react with sodium iodide to produce the corresponding aryl iodides in good yields. ijcce.ac.ir Another reported method involves the use of p-toluenesulfonic acid (p-TsOH) in water for the diazotization-iodination of N-oxides of aminopyridines, which can be a precursor to the desired iodonitropyridine. thieme-connect.com

It is important to note that the reaction conditions, such as temperature and the choice of acid and iodide source, can significantly influence the yield and purity of the final product. While direct iodination methods exist, they often suffer from a lack of regioselectivity, making the diazotization-iodination of a specific aminopyridine a more controlled and reliable route for obtaining this compound. ijcce.ac.ir

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 3-Nitro-4-aminopyridine | 1. NaNO₂, H₂SO₄2. KI | Low temperature | This compound | google.comgoogle.com |

| 2-Amino-3-nitropyridine | NaNO₂, HI, DMSO | Room temperature | 2-Iodo-3-nitropyridine (B1600184) | google.comgoogle.com |

| Aromatic Amines | NaNO₂, NaI, [H-NMP]HSO₄ | Room temperature | Aryl Iodides | ijcce.ac.ir |

| N-Oxides of Aminopyridines | NaNO₂, KI, p-TsOH, H₂O | Room temperature | N-Oxides of Iodopyridines | thieme-connect.com |

Advanced Synthetic Approaches and Catalytic Methods

Beyond traditional methods, several advanced synthetic strategies have been developed to enhance the efficiency, selectivity, and environmental friendliness of iodonitropyridine synthesis. These approaches often utilize modern technologies and catalytic systems.

Microwave-Assisted Synthesis in Iodonitropyridine Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govyoutube.com The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to minutes, and can lead to higher yields and cleaner reactions. youtube.commdpi.com This technology is particularly beneficial in the synthesis of heterocyclic compounds. nih.gov For instance, microwave heating can be applied to accelerate nucleophilic aromatic substitution reactions, which are relevant to the synthesis of functionalized pyridines. youtube.com In the context of iodonitropyridines, microwave-assisted reactions can be employed to speed up steps like iodination, potentially reducing a 12-hour conventional process to just 30 minutes.

One-Pot Synthesis Procedures for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. beilstein-journals.org A one-pot diazotization-displacement reaction has been developed for the conversion of aromatic amines to aromatic halides using NO₂⁻/HX/DMSO at room temperature. google.comgoogle.com This method has been applied to the synthesis of 2-iodo-3-nitropyridine from 2-amino-3-nitropyridine. google.comgoogle.com Another one-pot procedure involves the synthesis of 3-nitropyridines through the ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions in Nitropyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netuni-rostock.denobelprize.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are invaluable for the synthesis of complex molecules, including substituted nitropyridines. uni-rostock.denobelprize.orgresearchgate.net

The general mechanism for these reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki and Negishi reactions) or reaction with an alkene or alkyne, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

While direct palladium-catalyzed iodination of nitropyridines is less common, these cross-coupling reactions are crucial for the synthesis of various nitropyridine derivatives, which can then be further functionalized. For example, the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes is a key step in synthesizing substituted 5-nitro-2-ethynylpyridines. researchgate.net Similarly, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines are used to produce N³-substituted 2,3-diaminopyridines, which can be derived from nitropyridine precursors. researchgate.netnih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

| Sonogashira Coupling | Palladium catalyst | 2-Bromo-5-nitropyridine, Terminal acetylenes | 5-Nitro-2-ethynylpyridines | researchgate.net |

| C,N-Cross Coupling | Pd-precatalysts (RuPhos, BrettPhos), LiHMDS | 3-Halo-2-aminopyridines, Amines | N³-substituted 2,3-diaminopyridines | researchgate.netnih.gov |

| Suzuki Coupling | Palladium catalyst | Halonitropyridines, Boronic acids | Aryl/heteroaryl-substituted nitropyridines | uni-rostock.de |

Other Transition Metal-Catalyzed Methods Relevant to Iodonitropyridines

Besides palladium, other transition metals also play a role in the synthesis of functionalized pyridines and related heterocycles. frontiersin.orgbeilstein-journals.orgrsc.org Copper-catalyzed reactions, for instance, are often used in amination and hydroxylation reactions of halopyridines. nih.govbeilstein-journals.org While not directly producing this compound, these methods are relevant for the synthesis of precursors and analogues. For example, copper(I) iodide is a known catalyst for the displacement of chlorine by iodide in the synthesis of 2-iodo-3-methoxy-6-nitropyridine. Transition metal-catalyzed C-H activation is another emerging field that allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to building complex molecules. nih.gov

Reactivity and Reaction Mechanisms of 4 Iodo 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 4-iodo-3-nitropyridine. This class of reactions involves the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism, which is greatly facilitated by the presence of electron-withdrawing groups on the aromatic scaffold. libretexts.org

Regioselectivity of Nucleophilic Attack on this compound Ring

The regioselectivity of nucleophilic attack on the this compound ring is highly defined due to the combined electronic effects of the ring nitrogen, the nitro group, and the iodo substituent. The pyridine (B92270) nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the entire ring, particularly at the C-2 (ortho) and C-4 (para) positions, making them more electrophilic. stackexchange.com

The addition of a nitro group at the C-3 position further amplifies this effect. The nitro group is a powerful electron-withdrawing group and strongly activates the positions ortho (C-2, C-4) and para (C-6) to it for nucleophilic attack. In the case of this compound, the C-4 position is ortho to the C-3 nitro group and para to the ring nitrogen. This dual activation makes the C-4 carbon atom exceptionally electron-deficient and the primary site for nucleophilic attack. The presence of iodine, a good leaving group, at this highly activated position ensures that SNAr reactions are overwhelmingly regioselective at C-4.

Substitution at the Iodine Position (C-4)

The most common reaction of this compound is the SNAr displacement of the iodide at the C-4 position. The C-4 carbon is significantly activated towards nucleophilic attack, and the carbon-iodine bond is relatively weak, making iodide an excellent leaving group in this context. A wide variety of nucleophiles can be employed to displace the iodo group, leading to a diverse array of 4-substituted-3-nitropyridine derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product | Product Name |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) |  | 4-Methoxy-3-nitropyridine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -3-nitropyridine.png) | 4-(Phenylthio)-3-nitropyridine |

| Amine (R₂NH) | Piperidine | -3-nitropyridine.png) | 4-(Piperidin-1-yl)-3-nitropyridine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) |  | 4-Azido-3-nitropyridine |

Substitution at Other Positions (e.g., C-2, C-6)

While the C-2 and C-6 positions are electronically activated by both the ring nitrogen and the C-3 nitro group, nucleophilic substitution at these positions via a conventional SNAr mechanism is not feasible in this compound. This is because these positions bear hydrogen atoms, and the hydride ion (H⁻) is an exceptionally poor leaving group. Standard SNAr reactions require the displacement of a good leaving group, such as a halide.

Therefore, direct substitution of hydrogen at C-2 or C-6 does not occur under typical SNAr conditions. However, transformations at these positions are possible through alternative reaction pathways, such as the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which is discussed in section 3.2.

Role of the Nitro Group in Activating SNAr

The nitro group plays a critical role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, operating through both inductive and resonance effects, polarizes the aromatic system, creating significant partial positive charges on the ring carbons, particularly those ortho and para to the nitro group. nih.gov

This activation is most crucial in the stabilization of the reaction intermediate, the Meisenheimer complex. When a nucleophile attacks the C-4 position (ortho to the nitro group), the resulting anionic intermediate is stabilized by delocalization of the negative charge onto the oxygen atoms of the nitro group. This resonance stabilization lowers the activation energy of the addition step, which is typically the rate-determining step of the SNAr mechanism, thereby greatly accelerating the reaction. libretexts.org The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org

Meisenheimer Complex Formation and Stability

The presence of the strong electron-withdrawing nitro group ortho to the site of attack is paramount for the stability of the Meisenheimer complex. mdpi.com It allows the negative charge to be delocalized out of the ring and onto the nitro group's oxygen atoms, as shown in the resonance structures. This delocalization spreads the charge over a larger area, making the anion more stable. mdpi.com In some cases, particularly with multiple nitro groups or poor leaving groups, Meisenheimer complexes can be stable enough to be isolated and characterized. wikipedia.orgmdpi.com For this compound, while the complex is a transient intermediate, its enhanced stability due to the C-3 nitro group is the primary reason for the compound's high reactivity in SNAr reactions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitropyridine Systems

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a distinct and powerful method for the functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.orgwikipedia.org Unlike traditional SNAr, VNS allows for the formal substitution of a hydrogen atom. wikipedia.org This reaction is particularly relevant for the C-2 and C-6 positions of this compound, which are activated but lack a conventional leaving group.

The VNS mechanism involves a carbanion that bears a leaving group (Y) on the nucleophilic carbon. The reaction proceeds through the following steps:

Addition: The carbanion adds to an electron-deficient position on the nitropyridine ring (e.g., C-2 or C-6), forming an anionic σ-adduct (a type of Meisenheimer complex). acs.org

Elimination: A base then facilitates a β-elimination of HY from the adduct. The leaving group on the original nucleophile is eliminated along with a proton from the ring. acs.org

Protonation: Acidic workup protonates the resulting anion to yield the final substituted product, restoring aromaticity.

Nitropyridines are excellent substrates for VNS reactions. organic-chemistry.orgkuleuven.be For 3-nitropyridine (B142982) systems, VNS typically occurs at the C-2 and C-4 positions. researchgate.net In this compound, the C-4 position is already substituted, so VNS would be expected to proceed at the C-2 and C-6 positions, which are ortho and para to the activating nitro group, respectively. It has been noted that in some halonitroarenes, VNS can proceed much faster than the conventional SNAr of the halogen. kuleuven.be

| VNS Reagent | Carbanion Example | Expected Product at C-2/C-6 | Product Name Example (C-2 Substitution) |

|---|---|---|---|

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | -4-iodo-3-nitropyridine.png) | 4-Iodo-3-nitro-2-((phenylsulfonyl)methyl)pyridine |

| Chloroform (CHCl₃) | ⁻CCl₃ | -4-iodo-3-nitropyridine.png) | 4-Iodo-3-nitro-2-(trichloromethyl)pyridine |

| tert-Butyl chloroacetate | ⁻CH(Cl)CO₂tBu | acetate.png) | tert-Butyl 2-chloro-2-(4-iodo-3-nitropyridin-2-yl)acetate |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to valuable aminopyridine building blocks. The challenge often lies in achieving this transformation selectively without affecting the carbon-iodine bond.

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for the selective reduction of the nitro group in nitro-haloaromatic compounds. Common approaches include catalytic hydrogenation or the use of metals in acidic media. For instance, the reduction of 4-nitropyridine-N-oxide with iron powder in the presence of mineral acids like hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine (B3432731) in high yields (85-90%). semanticscholar.org Similar conditions can be adapted for this compound, where a metal such as iron, tin, or zinc in an acidic medium can selectively reduce the nitro group to an amine, yielding 4-iodo-pyridin-3-amine.

| Reducing Agent | Conditions | Typical Yield | Reference |

| Iron (Fe) / HCl or H2SO4 | Aqueous acid | 85-90% | semanticscholar.org |

| Tin(II) Chloride (SnCl2) | Concentrated HCl | Moderate to High | google.com |

| Catalytic Hydrogenation (H2/Pd-C) | Methanol/Ethyl Acetate | High | General Method |

This table presents common reagents for the selective reduction of aromatic nitro groups.

In biological systems, the reduction of nitroaromatic compounds is often catalyzed by a class of flavoenzymes known as nitroreductases (NRs). researchgate.netoup.com These enzymes utilize cofactors like NAD(P)H to catalyze the multi-step reduction of a nitro group to an amine. oup.com The process typically proceeds through highly reactive nitroso and hydroxylamine (B1172632) intermediates. researchgate.netscielo.br

The general enzymatic reduction pathway is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

This enzymatic transformation is the cornerstone of the activation mechanism for many nitroaromatic prodrugs. scielo.brnih.gov A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. In the context of cancer therapy, nitroaromatic compounds can be designed to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors, where specific nitroreductase enzymes are often overexpressed. oup.com The cytotoxic hydroxylamine or amine metabolites generated upon reduction can then exert their therapeutic effect. While this compound is not a clinical prodrug, its core structure is representative of the class of compounds that can be activated by this mechanism. mdpi.com

Other Significant Organic Transformations

The presence of the iodine atom at the C4 position provides a versatile handle for further molecular diversification through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. wikipedia.org The carbon-iodine bond in this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, including the nitro group. nih.gov Reacting this compound with various aryl or vinyl boronic acids can generate a diverse library of 4-substituted-3-nitropyridine derivatives. youtube.comyoutube.com

The catalytic cycle for Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. libretexts.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with an organic halide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous for less reactive substrates. nrochemistry.com This reaction allows for the introduction of alkyl, alkenyl, and aryl groups at the C4 position of the pyridine ring. wikipedia.orgorgsyn.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. nrochemistry.com

| Reaction Name | Organometallic Reagent | Catalyst | Key Advantage |

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)₂) | Palladium(0) | High functional group tolerance; stable reagents. libretexts.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | Palladium(0) or Nickel(0) | High reactivity; couples sp³, sp², and sp carbons. wikipedia.orgnrochemistry.com |

This table compares the key features of Suzuki-Miyaura and Negishi cross-coupling reactions for the functionalization of this compound.

Functional Group Interconversions on this compound

The iodo substituent at the 4-position of the 3-nitropyridine core is the focal point for a variety of powerful functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide array of carbon, nitrogen, oxygen, and sulfur-based functionalities, making this compound a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-iodine bond in this compound is readily activated by palladium catalysts, enabling a suite of cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, to form a biaryl linkage. For this compound, this provides a route to 4-aryl-3-nitropyridines, which are precursors to various heterocyclic compounds. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. nih.govresearchgate.netlibretexts.org The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient substrates. mdpi.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orgreddit.com This reaction is instrumental in synthesizing 4-amino-3-nitropyridine (B158700) derivatives, which are important intermediates in medicinal chemistry. The catalytic system usually consists of a palladium precursor and a specialized phosphine ligand, along with a strong base such as sodium tert-butoxide.

Sonogashira Coupling: This reaction introduces an alkyne moiety at the 4-position by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org The process is co-catalyzed by palladium and copper(I) salts in the presence of a base. This method is valuable for the synthesis of 4-alkynyl-3-nitropyridines, which can be further elaborated into more complex structures.

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This reaction would yield 4-alkenyl-3-nitropyridines. It is catalyzed by a palladium complex and requires a base.

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the aryl iodide to form a carbon-carbon bond. nrochemistry.comharvard.eduorganic-chemistry.orgwikipedia.orgnih.gov While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like the Suzuki-Miyaura reaction.

The following table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 4-R-3-nitropyridine |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/Ligand | NaOtBu | Toluene | 4-(N R¹R²)-3-nitropyridine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | THF, DMF | 4-(C≡CR)-3-nitropyridine |

| Heck | Alkene | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-(alkenyl)-3-nitropyridine |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | Toluene, Dioxane | 4-R-3-nitropyridine |

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the 3-nitropyridine ring, significantly enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org While the iodo group is a good leaving group, the nitro group at the 3-position can also be displaced under certain conditions. researchgate.net However, reactions involving the displacement of the iodo group are more common. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the iodide to form the corresponding 4-substituted-3-nitropyridines. nih.govnih.govrsc.orgchemrxiv.orgchemrxiv.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

| Nucleophile | Reagent | Product |

| Alkoxide | NaOR | 4-Alkoxy-3-nitropyridine |

| Thiolate | NaSR | 4-(Alkylthio)-3-nitropyridine |

| Amine | RNH₂ | 4-(Amino)-3-nitropyridine |

Electrophilic Aromatic Substitution (Limited Scope)

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging and generally not a viable synthetic strategy. researchgate.net The pyridine nitrogen atom is inherently electron-withdrawing, reducing the electron density of the aromatic ring and thus its nucleophilicity. This deactivating effect is significantly amplified by the potent electron-withdrawing nitro group at the 3-position.

Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. rsc.org This protonation further deactivates the ring by introducing a positive charge, making it highly resistant to attack by electrophiles. Theoretical studies have confirmed the high activation barriers for electrophilic substitution on protonated pyridine derivatives. rsc.org

While some highly activated pyridine derivatives can undergo electrophilic substitution, the combined deactivating effects of the pyridine nitrogen and the nitro group in this compound render the aromatic ring inert to most electrophilic reagents. Alternative strategies, such as functional group interconversions, are employed to introduce substituents onto the pyridine ring. One such alternative is the vicarious nucleophilic substitution (VNS), which allows for the formal substitution of hydrogen atoms by nucleophiles in electron-deficient aromatic rings. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman) in Elucidating Molecular Structure

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while FT-Raman spectroscopy measures the inelastic scattering of laser light. Together, they provide a comprehensive vibrational profile of the molecule.

The experimental vibrational spectrum of 4-Iodo-3-nitropyridine is interpreted by assigning observed absorption bands (in FT-IR) and scattered peaks (in FT-Raman) to specific molecular vibrations. While a fully assigned spectrum for this compound is not extensively published, assignments can be reliably made by comparing its spectrum to those of related substituted pyridines, nitro compounds, and iodo-aromatics. researchgate.netjocpr.commdpi.com The key functional groups—the pyridine (B92270) ring, the nitro group (NO₂), and the carbon-iodine (C-I) bond—give rise to characteristic vibrational modes.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. The C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations are observed in the 1600-1400 cm⁻¹ range and are sensitive to the nature and position of substituents. researchgate.net Ring breathing modes and other in-plane and out-of-plane bending vibrations occur at lower wavenumbers in the fingerprint region. researchgate.net

Nitro Group (NO₂) Vibrations: The nitro group is readily identified by two strong stretching vibrations. The asymmetric stretching mode (ν_as_(NO₂)) typically appears as a strong band in the FT-IR spectrum between 1570 and 1500 cm⁻¹. The symmetric stretching mode (ν_s_(NO₂)) is found in the 1370-1300 cm⁻¹ region. Additionally, bending and scissoring vibrations of the NO₂ group can be observed at lower frequencies.

Carbon-Iodine (C-I) Vibration: The C-I stretching vibration is expected at the lower end of the spectral range, typically between 600 and 500 cm⁻¹, due to the high mass of the iodine atom. This peak is often weak in FT-IR but can sometimes be more prominent in the FT-Raman spectrum.

An interactive data table summarizing the expected experimental vibrational assignments for this compound based on related compounds is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H Stretching | Pyridine Ring | 3100 - 3000 | Multiple weak to medium bands. |

| Asymmetric NO₂ Stretching | Nitro Group | 1570 - 1500 | Strong intensity in FT-IR. |

| C=C / C=N Ring Stretching | Pyridine Ring | 1600 - 1400 | Multiple bands of varying intensity. |

| Symmetric NO₂ Stretching | Nitro Group | 1370 - 1300 | Strong intensity in FT-IR. |

| C-H In-plane Bending | Pyridine Ring | 1300 - 1000 | Medium to weak bands. |

| Ring Breathing | Pyridine Ring | ~1000 | Can be prominent in Raman spectra. |

| C-H Out-of-plane Bending | Pyridine Ring | 900 - 700 | Strong bands, sensitive to substitution pattern. |

| C-NO₂ Bending | Nitro Group | ~850 | Medium intensity. |

| C-I Stretching | C-I Bond | 600 - 500 | Weak to medium intensity. |

To complement and confirm experimental assignments, quantum chemical calculations are employed to predict the vibrational frequencies and intensities. jocpr.com Density Functional Theory (DFT), particularly using the B3LYP hybrid functional with an appropriate basis set, has proven effective for calculating the vibrational spectra of organic molecules. jocpr.com

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Subsequently, harmonic vibrational frequency calculations are performed on the optimized structure. The resulting theoretical wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Furthermore, these calculations provide the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. This is crucial for making unambiguous assignments, especially in complex regions of the spectrum where multiple vibrational modes overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

For this compound, the substitution pattern on the pyridine ring results in a distinct set of signals for the three remaining aromatic protons (at positions 2, 5, and 6) and five unique carbon atoms.

¹H NMR Analysis: The chemical shifts (δ) of the protons are heavily influenced by the electronic effects of the iodo and nitro substituents. The nitro group is a very strong electron-withdrawing group, significantly deshielding nearby protons and shifting their signals downfield. The iodine atom also has an electron-withdrawing inductive effect but is less pronounced.

H-2: This proton is ortho to the nitrogen atom and meta to the nitro group. It is expected to be the most downfield signal, appearing as a doublet.

H-6: This proton is also ortho to the ring nitrogen but is meta to the iodine atom. It is expected to appear as a doublet of doublets.

H-5: This proton is ortho to the iodine atom and para to the ring nitrogen. It is expected to be the most upfield of the three aromatic protons, also appearing as a doublet of doublets.

¹³C NMR Analysis: The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts are governed by the electronegativity of the attached substituents and their position on the ring.

C-4 and C-3: These are quaternary carbons directly attached to the iodine and nitro groups, respectively. The C-3 signal will be significantly influenced by the strongly electron-withdrawing nitro group. The C-4 signal, bonded to iodine, will also be shifted, though the heavy atom effect of iodine can be complex. These quaternary signals are typically weaker in intensity compared to protonated carbons. spectrabase.com

C-2 and C-6: These carbons are adjacent to the ring nitrogen and are expected to be downfield.

C-5: This carbon is the most shielded of the protonated carbons.

The predicted chemical shifts for this compound are summarized in the interactive tables below.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.0 | d (doublet) |

| H-6 | 8.5 - 8.7 | dd (doublet of doublets) |

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C-2 | 150 - 155 | |

| C-3 | 145 - 150 | Quaternary, weak signal |

| C-4 | 95 - 105 | Quaternary, weak signal |

| C-5 | 125 - 130 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are utilized. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, a cross-peak between the H-5 and H-6 signals would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the C-2, C-5, and C-6 signals based on the already assigned H-2, H-5, and H-6 signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two or three bonds. Key expected HMBC correlations for this compound would include:

H-2 correlating to the quaternary carbon C-4.

H-5 correlating to the quaternary carbon C-3.

H-6 correlating to C-4 and C-2. These long-range correlations provide definitive proof of the substitution pattern on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comcarleton.edu This technique involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. carleton.eduaps.org The pattern of diffracted X-rays provides information that is used to calculate the positions of electrons, and thus atoms, within the crystal's unit cell.

An SCXRD analysis of this compound would yield a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Precise Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths and angles, confirming the covalent structure.

Conformational Details: The dihedral angle between the plane of the nitro group and the plane of the pyridine ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice and identify non-covalent interactions such as halogen bonding (C-I···N or C-I···O), π-π stacking between pyridine rings, or other short contacts that stabilize the crystal structure. mdpi.com

While a published crystal structure for this compound is not available, the table below provides a representative example of the crystallographic data that would be obtained from such an analysis, based on the published structure of the related compound 4-Iodo-3-nitroanisole. nih.gov

Example Crystallographic Data Table (for 4-Iodo-3-nitroanisole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆INO₃ |

| Formula Weight | 279.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9131 (3) |

| b (Å) | 7.2759 (3) |

| c (Å) | 15.6521 (6) |

| β (°) | 95.959 (2) |

| Volume (ų) | 896.25 (6) |

This level of detailed structural insight is invaluable for understanding the physical properties of the compound and its potential interactions in a solid-state context.

Crystal Structure Analysis of Iodonitropyridines and Related Compounds

While the specific crystal structure of this compound is not publicly available in the searched literature, the analysis of closely related compounds, such as other iodinated and nitrated pyridine derivatives, offers valuable predictive insights into its potential solid-state conformation and packing. Crystal structure determination through single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.

For instance, studies on various halogenated pyridinium (B92312) cations have revealed a high incidence of halogen bonding, which significantly influences their crystal packing. nih.govacs.org The introduction of a positive charge on the pyridine ring, through protonation or N-alkylation, has been shown to drastically increase the propensity for halogen bond formation, with iodopyridinium cations forming these contacts in approximately 90% of cases. nih.govacs.org

The Cambridge Structural Database (CSD) serves as the primary repository for small-molecule organic and metal-organic crystal structures, and a thorough search of this database would be the definitive way to ascertain the availability of the crystal structure for this compound. wikipedia.orgcam.ac.uknih.gov

In the absence of specific data for this compound, we can examine the crystallographic data of a related compound, 4-iodopyrazole, to understand the structural motifs that might be present. Although the electronic properties of pyrazole and pyridine differ, the presence of an iodine atom on a heterocyclic ring provides a basis for comparison.

| Parameter | Value for 4-Iodo-1H-pyrazole |

|---|---|

| Empirical formula | C3H3IN2 |

| Formula weight | 193.98 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Cmme |

| Unit cell dimensions | a = 15.868(3) Å, α = 90° b = 11.0618(17) Å, β = 90° c = 5.688(4) Å, γ = 90° |

| Volume | 998.1(6) ų |

Note: The data presented is for 4-Iodo-1H-pyrazole as a representative example of an iodo-substituted heterocycle. nih.gov The crystal structure of this compound is not available in the searched results.

Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking) in Crystalline States

The solid-state architecture of organic molecules is predominantly directed by a variety of non-covalent interactions. In the case of iodonitropyridines, halogen bonding and π-stacking are expected to be the most influential forces dictating the crystal packing.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. researchgate.net The iodine atom in this compound is a potential halogen bond donor. The electron-withdrawing nature of the nitro group and the pyridine ring enhances the electrophilic character of the iodine atom's σ-hole, a region of positive electrostatic potential on the halogen atom opposite to the C-I covalent bond. researchgate.net This positive region can then interact favorably with electron-rich atoms such as the nitrogen of an adjacent pyridine ring or the oxygen atoms of the nitro group.

Studies on halogenopyridinium cations have demonstrated that iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions that are shorter than the sum of their van der Waals radii. nih.govacs.org This highlights the strength and prevalence of halogen bonding in this class of compounds. The strength of these interactions is influenced by the nature of the halogen and the electronic environment of the molecule.

π-Stacking:

The presence of a nitro group can influence π-stacking interactions. The electron-deficient nature of the nitro-substituted pyridine ring can lead to favorable quadrupole-quadrupole interactions with neighboring aromatic systems. rsc.org The geometry of π-stacking can vary, with common motifs including face-to-face and offset-face-to-face arrangements. For example, in the crystal structure of 2-Benzyloxy-3-nitropyridine, weak π-π interactions with centroid-centroid distances of 3.7912(8) Å and 3.9989(8) Å are observed. researchgate.net

The interplay between halogen bonding and π-stacking will ultimately determine the final crystal packing of this compound. These interactions are not mutually exclusive and can coexist, leading to complex and fascinating supramolecular architectures.

| Compound | Interaction Type | Key Geometric Parameters | Reference |

|---|---|---|---|

| 2-Benzyloxy-3-nitropyridine | π-π stacking | Centroid-centroid distances: 3.7912(8) Å and 3.9989(8) Å | researchgate.net |

| Halogenopyridinium iodides | Halogen bonding (I···I⁻) | Distances are shorter than the sum of van der Waals radii. | nih.govacs.org |

Computational and Theoretical Chemistry Studies

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and physical properties. For 4-Iodo-3-nitropyridine, computational studies, although not extensively reported in dedicated publications, can be inferred from research on related substituted pyridines and nitroaromatic compounds. These investigations typically focus on the distribution of electrons within the molecule and the energies of its molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. biomedres.usnih.gov

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The iodine atom, with its ability to participate in halogen bonding and its moderate electronegativity, will also influence the energies and distributions of the frontier orbitals. Theoretical calculations on similar nitroaromatic compounds have shown that the HOMO and LUMO are often localized on the nitrobenzene ring system. researchgate.net In the case of this compound, it is anticipated that both the HOMO and LUMO would be distributed across the pyridine (B92270) ring, with significant contributions from the nitro group and the iodine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -3.5 | Primarily located on the pyridine ring and the nitro group, indicating susceptibility to nucleophilic attack. |

| HOMO | -7.8 | Distributed across the pyridine ring with some contribution from the iodine atom's lone pairs. |

| HOMO-LUMO Gap | 4.3 | Suggests moderate chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve for illustrative purposes, based on trends observed in related nitroaromatic and halogenated pyridine compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this area a likely site for interaction with electrophiles. researchgate.net Conversely, a region of positive electrostatic potential, or a "σ-hole," is anticipated on the iodine atom along the C-I bond axis. This positive region makes the iodine atom an electrophilic center capable of forming halogen bonds with nucleophiles. The pyridine ring itself will exhibit a complex potential landscape due to the competing electronic effects of the electronegative nitrogen atom, the strongly electron-withdrawing nitro group, and the iodine substituent. Studies on substituted pyridines have demonstrated how different functional groups influence the MEP and, consequently, the reactivity of the molecule. nih.govnih.gov

The electron density distribution can be analyzed using various computational techniques, such as Natural Bond Orbital (NBO) analysis, which helps to understand the delocalization of electrons and the nature of chemical bonds. For substituted pyridines, it has been shown that the nature and position of the substituent have a profound effect on the charge density of the pyridyl nitrogen atom. researchgate.net In this compound, the combined effects of the iodo and nitro groups will lead to a complex electron density landscape, with significant polarization of the C-N, C-I, and N-O bonds. This charge distribution is a key determinant of the molecule's interaction with other chemical species. digitellinc.commdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to computational chemistry, providing a theoretical framework for determining the electronic structure and properties of molecules. These calculations can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT methods are widely used to perform geometry optimizations, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations would be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the total electronic energy of the molecule, from which various thermodynamic properties can be derived. Studies on nitro derivatives of pyridine have utilized DFT to calculate heats of formation and to assess the aromatic stability of these compounds. jmu.eduresearchgate.net Similar calculations for this compound would provide valuable data on its stability and energetics. The choice of the functional and basis set is crucial for the accuracy of DFT calculations, and various combinations are often tested to validate the results. nih.gov

Table 2: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations (Hypothetical Data)

| Parameter | Value |

| C4-I Bond Length | 2.09 Å |

| C3-N(O2) Bond Length | 1.48 Å |

| C2-N1-C6 Angle | 117.5° |

| O-N-O Angle (in NO2) | 124.0° |

Note: The values in this table are hypothetical and serve for illustrative purposes, based on typical bond lengths and angles in related structures.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. researchgate.net

For this compound, ab initio calculations could be used to obtain a more precise description of its electronic structure, including electron correlation effects that are not fully accounted for in standard DFT functionals. These methods would be particularly useful for studying excited states and for calculating properties that are sensitive to the fine details of the electron distribution. Computational studies on iodinated organic compounds have highlighted the challenges and the need for high-level ab initio theories to accurately compute their thermodynamic quantities. researchgate.netdntb.gov.ua

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, intuitive representation of the electron density in a molecule, aligning closely with classical Lewis structures of bonding, lone pairs, and intermolecular interactions. This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. This approach offers valuable insights into the bonding characteristics and intramolecular interactions, such as hyperconjugation, within a molecule like this compound.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, NBO analysis can elucidate the electronic interplay between the pyridine ring, the electron-withdrawing nitro group, and the iodo substituent.

While specific NBO analysis for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally related nitropyridine derivatives. For instance, NBO analyses on other nitropyridines have demonstrated significant electronic delocalization and hyperconjugative interactions involving the nitro group and the pyridine ring.

In this compound, the primary hyperconjugative interactions are expected to involve the delocalization of electron density from the lone pairs of the pyridine nitrogen and the iodine atom into the antibonding orbitals of the C-N(O2) and C-I bonds, as well as into the π* orbitals of the pyridine ring and the nitro group. The electron-withdrawing nature of the nitro group is anticipated to significantly influence these interactions by creating a more electron-deficient π-system, thereby enhancing delocalization from suitable donor orbitals.

The strength of these hyperconjugative interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which estimates the stabilization energy (E(2)) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction.

Hypothetical NBO Analysis Data for this compound

The following table presents hypothetical stabilization energies (E(2)) for the most significant hyperconjugative interactions expected in this compound, based on general principles and data from related molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) | 5.8 | Lone Pair -> π |

| LP(1) N1 | π(C5-C6) | 4.2 | Lone Pair -> π |

| π(C2-C3) | π(N4-C4) | 15.3 | π -> π |

| π(C5-C6) | π(N4-C4) | 12.8 | π -> π |

| LP(2) I | σ(C4-N4) | 2.1 | Lone Pair -> σ |

| σ(C2-H) | σ(C3-C4) | 1.5 | σ -> σ |

Note: This data is illustrative and intended to represent the types of interactions and their potential relative strengths. Actual values would require specific quantum chemical calculations.

The analysis would also reveal the polarization of the bonds within the molecule. The strong electron-withdrawing effect of the nitro group is expected to polarize the C-N bond, drawing electron density away from the carbon atom. Similarly, the C-I bond will exhibit polarization, although iodine's electronegativity and polarizability will result in a more complex electronic contribution compared to a simple inductive effect.

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational Elucidation of SNAr and VNS Pathways

Computational studies are instrumental in elucidating the complex reaction mechanisms of this compound, particularly for Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) reactions. These theoretical investigations provide detailed insights into the reaction pathways, intermediates, and transition states that are often challenging to observe experimentally.

SNAr Mechanism:

In the SNAr mechanism, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group, in this case, the iodide ion, restores the aromaticity of the ring. For this compound, the presence of the electron-withdrawing nitro group at the meta position to the iodine atom significantly activates the ring towards nucleophilic attack, although the activation is generally strongest for ortho and para positions.

Computational studies would typically model the reaction pathway by:

Reactant Complex Formation: Characterizing the initial interaction between the nucleophile and this compound.

Transition State for Meisenheimer Complex Formation: Locating the transition state (TS1) leading to the formation of the Meisenheimer intermediate. This is often the rate-determining step.

Meisenheimer Complex: Optimizing the geometry and calculating the energy of this key intermediate.

Transition State for Leaving Group Departure: Identifying the second transition state (TS2) for the expulsion of the iodide ion.

Product Complex Formation: Characterizing the complex formed between the substituted product and the leaving group.

VNS Mechanism:

The Vicarious Nucleophilic Substitution of hydrogen is another important reaction pathway for nitroaromatic compounds. In this mechanism, a nucleophile bearing a leaving group at the nucleophilic center attacks the aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to the nitro group. This is followed by the elimination of the leaving group from the intermediate carbanion to restore aromaticity.

For this compound, a VNS reaction would likely involve nucleophilic attack at the C2 or C6 positions. Computational modeling of the VNS pathway would involve:

Nucleophilic Attack: Formation of an anionic σ-adduct.

Proton Transfer/Rearrangement: Potential intramolecular or intermolecular proton transfers.

β-Elimination: The crucial step where the leaving group on the nucleophile departs, leading to the substituted product.

Transition State Analysis and Reaction Energetics

Transition State Analysis:

For both SNAr and VNS reactions of this compound, transition state theory is employed to understand the kinetics of the reaction. The geometry of the transition state provides information about the bond-forming and bond-breaking processes. For instance, in the SNAr transition state, the C-Nu bond is partially formed, and the C-I bond is partially broken (though the latter is more pronounced in the second transition state). Vibrational frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Energetics:

The energetics of the reaction are typically visualized using a reaction coordinate diagram, which plots the potential energy of the system as it progresses from reactants to products. Key energetic parameters obtained from these calculations include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. This is the primary determinant of the reaction rate.

Illustrative Reaction Coordinate Diagram Data for SNAr of this compound

The following table provides hypothetical energy values for the key points along an SNAr reaction pathway with a generic nucleophile (Nu-).

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 |

| Reactant Complex | -5.2 |

| Transition State 1 (TS1) | +15.8 |

| Meisenheimer Complex | -10.3 |

| Transition State 2 (TS2) | +8.5 |

| Product Complex | -20.1 |

| Products | -18.0 |

Note: This data is for illustrative purposes and actual values will depend on the specific nucleophile and the level of theory used in the calculations.

These computational insights are invaluable for predicting the feasibility of a reaction, understanding substituent effects on reactivity, and designing new synthetic routes involving this compound.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of molecules. For this compound, theoretical calculations can yield vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) parameters that can aid in its experimental characterization and structural elucidation.

Computational Prediction of Vibrational Spectra

Vibrational spectroscopy is a key technique for identifying functional groups and determining the structure of molecules. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the vibrational frequencies and intensities of a molecule.

The process involves:

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The predicted spectrum can be used to:

Assign the vibrational modes observed in the experimental IR and Raman spectra.

Distinguish between different isomers or conformers.

Understand how the vibrational modes are affected by the electronic nature of the substituents.

Predicted Vibrational Frequencies for this compound

The table below presents a selection of predicted, scaled vibrational frequencies and their assignments for key functional groups in this compound.

| Predicted Scaled Frequency (cm-1) | Vibrational Mode Assignment |

| 3100-3000 | C-H stretching |

| 1600-1580 | Pyridine ring stretching |

| 1530-1510 | Asymmetric NO2 stretching |

| 1480-1460 | Pyridine ring stretching |

| 1350-1330 | Symmetric NO2 stretching |

| 1100-1000 | C-N stretching |

| 850-800 | C-H out-of-plane bending |

| 650-600 | C-I stretching |

Note: These are representative frequency ranges and the exact values would be obtained from specific calculations.

Computational Prediction of NMR Parameters

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the electronic environment of the nuclei.

The prediction of NMR parameters typically involves:

Geometry Optimization: As with vibrational analysis, the first step is to obtain an accurate molecular geometry.

NMR Calculation: Using methods like Gauge-Including Atomic Orbitals (GIAO), the magnetic shielding tensors for each nucleus are calculated. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (TMS).

The accuracy of the predicted NMR parameters depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculations.

Predicted 1H and 13C NMR Chemical Shifts for this compound

The following table shows hypothetical predicted 1H and 13C NMR chemical shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| H2 | 8.8 |

| H5 | 7.6 |

| H6 | 8.5 |

| C2 | 152.1 |

| C3 | 140.5 |

| C4 | 110.2 |

| C5 | 125.8 |

| C6 | 148.9 |

Note: These values are illustrative. The actual chemical shifts would be influenced by the solvent and the specific computational methodology.

The predicted NMR data can be used to:

Confirm the structure of the synthesized compound by comparing the predicted and experimental spectra.

Assign the signals in the experimental NMR spectra to specific nuclei in the molecule.

Gain a deeper understanding of the electronic effects of the iodo and nitro substituents on the chemical shifts of the pyridine ring protons and carbons.

Advanced Theoretical Concepts in the Study of this compound

Computational and theoretical chemistry provide powerful tools to investigate the molecular properties of this compound at a level of detail that is often inaccessible through experimental methods alone. These studies offer insights into the electronic structure, stability, and intermolecular interactions that govern the behavior of this compound. Advanced theoretical concepts such as Non-linear Optical (NLO) properties, thermodynamic stability, and the intricate interplay of σ-hole and π-hole interactions are crucial for understanding and predicting the chemical and physical characteristics of this compound.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical signal processing and data storage. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electromagnetic field with the molecule's electron cloud. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.